molecular formula C7H6FN5 B6203905 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 312537-83-0

2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B6203905
CAS No.: 312537-83-0
M. Wt: 179.15 g/mol
InChI Key: RAORRNPIMYMNAF-UHFFFAOYSA-N
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Description

2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline is an aromatic amine compound featuring a fluorinated phenyl ring and a 1H-tetrazole substituent. With a molecular formula of C7H6FN5 and a molecular weight of 179.16 g/mol, this heterocyclic building block is of significant interest in medicinal chemistry and drug discovery. The tetrazole ring, a bioisostere for a carboxylic acid group, can impart improved metabolic stability and enhance bioavailability in target molecules . The aniline moiety provides a handle for further functionalization, allowing researchers to incorporate this scaffold into more complex structures. The specific spatial orientation of the fluoro and tetrazol-5-yl groups on the benzene ring may be critical for interactions in biological systems. This makes it a valuable precursor for developing potential pharmacologically active compounds, including enzyme inhibitors or receptor ligands. As with all fine chemicals, proper handling procedures should be observed. This product is supplied for research purposes and is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

312537-83-0

Molecular Formula

C7H6FN5

Molecular Weight

179.15 g/mol

IUPAC Name

2-fluoro-4-(2H-tetrazol-5-yl)aniline

InChI

InChI=1S/C7H6FN5/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13)

InChI Key

RAORRNPIMYMNAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)F)N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves a [3 + 2] cycloaddition between 2-fluoro-4-cyanoaniline and sodium azide (NaN₃) catalyzed by Lewis acids such as ZnBr₂ or AlCl₃. The reaction proceeds via coordination of the nitrile group to the Lewis acid, enhancing its electrophilicity for azide attack. Key parameters include:

  • Catalyst loading : Optimal yields (78–85%) are achieved with 1.5–2.0 equivalents of ZnBr₂.

  • Temperature : Reactions conducted at 90–100°C for 12–24 hours minimize side products like triazenes.

  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Case Study: ZnBr₂-Catalyzed Synthesis

A representative procedure involves heating 2-fluoro-4-cyanoaniline (10 mmol) with NaN₃ (15 mmol) and ZnBr₂ (1.5 equiv.) in DMF at 95°C for 18 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields 2-fluoro-4-(1H-tetrazol-5-yl)aniline in 82% yield.

Ugi Tetrazole Multi-Component Reaction

Reaction Design and Components

The Ugi tetrazole reaction assembles the tetrazole ring and aniline backbone in a single step using four components:

  • Amine : 2-Fluoroaniline

  • Aldehyde : Formaldehyde

  • Isocyanide : tert-Butyl isocyanide

  • Azide : Trimethylsilyl azide (TMSN₃)

This method achieves convergent synthesis but requires stringent control over stoichiometry and temperature.

Optimization and Challenges

  • Solvent : Methanol or ethanol at 0–5°C suppresses imine byproducts.

  • Yield : Typically 50–65%, limited by competing Passerini reactions.

  • Regioselectivity : The tetrazole forms preferentially at the para position due to electronic effects of the fluorine substituent.

Post-Functionalization of Preformed Tetrazoles

Electrophilic Fluorination

Fluorine can be introduced post-cycloaddition using electrophilic agents like Selectfluor®. For example, 4-(1H-tetrazol-5-yl)aniline reacts with Selectfluor® (1.2 equiv.) in acetonitrile at 80°C for 6 hours, achieving 70% fluorination at the ortho position.

Limitations

  • Regioselectivity : Competing meta-fluorination (15–20%) necessitates tedious chromatography.

  • Functional Group Tolerance : The tetrazole’s electron-withdrawing nature deactivates the ring, requiring excess fluorinating agent.

Diazonium Salt Fluorination (Balz-Schiemann Reaction)

Reaction Sequence

  • Diazotization : 4-(1H-tetrazol-5-yl)-2-nitroaniline is treated with NaNO₂ and HCl at 0°C to form the diazonium salt.

  • Fluorination : The diazonium salt is decomposed in the presence of HBF₄, yielding 2-fluoro-4-(1H-tetrazol-5-yl)aniline.

Key Data

StepConditionsYield (%)
Diazotization0°C, 1 h95
FluorinationHBF₄, 60°C, 2 h68

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range (%)
CycloadditionHigh regioselectivityLong reaction time78–85
Ugi ReactionConvergent synthesisLow yield50–65
Post-FluorinationLate-stage modificationByproduct formation60–70
Balz-SchiemannScalabilityMulti-step sequence60–68

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and tetrazole ring contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Tetrazole-Substituted Anilines

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions (Fluorine/Tetrazole) Key Properties/Applications References
2-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline Not explicitly provided C₇H₆FN₅ ~179.16 (estimated) 2-F, 4-tetrazole (5-yl) Hypothesized use in enzyme inhibition
3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline 1057326-75-6 C₇H₆FN₅ 179.15 3-F, 4-tetrazole (5-yl) Building block for drug synthesis
3-Fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline 1247241-42-4 C₇H₆FN₅ 179.15 3-F, 4-tetrazole (1-yl) Potential ligand in coordination chemistry
4-(1H-Tetrazol-5-yl)aniline 46047-18-1 C₇H₇N₅ 161.17 No F, 4-tetrazole (5-yl) Intermediate in agrochemical synthesis
2-(1H-1,2,3,4-tetrazol-5-yl)aniline Not explicitly provided C₇H₇N₅ 161.17 No F, 2-tetrazole (5-yl) Inhibitor of Mycobacterium Ami1 enzyme

Key Comparison Points

Substituent Position Effects

  • Fluorine Position :

  • This may influence binding to biological targets or catalytic sites .
  • 3-Fluoro (e.g., CAS 1057326-75-6): The meta position reduces steric effects but retains electron-withdrawing properties, possibly enhancing stability in acidic environments .

    • Tetrazole Position :
  • 5-yl vs. 1-yl : The 5-yl substitution (e.g., this compound) allows for resonance stabilization of the tetrazole ring, increasing acidity (pKa ~4–5) compared to 1-yl isomers. This makes it a better bioisostere for carboxylate groups in drug design .

Biological Activity

  • Enzyme Inhibition :

  • Fluorinated analogs like the target compound may improve potency by enhancing hydrophobic interactions or metabolic stability .

Synthetic Accessibility

  • Boronic ester intermediates (e.g., 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) are frequently used in Suzuki-Miyaura couplings to introduce tetrazole groups, as seen in the synthesis of related tricyclic topoisomerase inhibitors .

Stability and Degradation Fluorine substitution can mitigate degradation in biological matrices. For example, tert-butyl oxazolidinone derivatives with 2-fluoro substituents (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid, suggesting that unprotected tetrazole analogs may require formulation optimization for oral bioavailability .

Biological Activity

2-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a tetrazole ring, which is known for its diverse biological applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

The chemical formula for this compound is C7H6FN5C_7H_6FN_5, with a molecular weight of 179.16 g/mol. It is characterized by the presence of a fluorine atom and a tetrazole moiety which contribute to its biological activity.

PropertyValue
Molecular FormulaC₇H₆FN₅
Molecular Weight179.16 g/mol
IUPAC NameThis compound
AppearancePowder

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole rings. For instance, derivatives of tetrazole have shown significant cytotoxic effects against various cancer cell lines. In a comparative study involving multiple synthesized compounds with similar structures, some derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines (A549) and breast cancer cell lines (MCF-7) .

Table 1: Anticancer Activity of Tetrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AA5490.054
Compound BMCF-70.048
This compoundHeLaTBD

The mechanism underlying the anticancer activity of tetrazole derivatives often involves the inhibition of tubulin polymerization and cell cycle arrest. For example, compounds with tetrazole rings have been shown to bind to the colchicine site on beta-tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, tetrazole-containing compounds have demonstrated antimicrobial activity. The presence of the tetrazole moiety enhances the interaction with biological targets in pathogenic microorganisms. Studies suggest that modifications on the aniline ring can further improve antimicrobial efficacy .

Case Studies

A case study involving the synthesis and evaluation of various derivatives of this compound indicates promising results in both anticancer and antimicrobial assays. The synthesized derivatives were tested against several human cancer cell lines and showed varying degrees of cytotoxicity.

Table 2: Summary of Case Study Findings

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (Minimum Inhibitory Concentration µg/mL)
Derivative A0.011 - 0.015TBD
Derivative B0.246TBD

Q & A

Q. How to address discrepancies in reported biological activity between in vitro and in vivo studies?

  • Methodological Answer : Poor in vivo bioavailability may stem from rapid glucuronidation. Solutions:
  • Prodrug Design : Mask the amine with acetyl groups.
  • Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS/MS. A related compound showed 50% higher AUC with prodrug modification .

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